Lipophilicity (XLogP3) and Polar Surface Area: A Methoxy-Driven Balance
The methoxy substituent confers a balanced lipophilicity profile that is distinct from other common 5-substituted 2-hydroxypyridines. The computed partition coefficient (XLogP3-AA) for 2-hydroxy-5-methoxypyridine is -0.1. This is more polar than the methyl analog (0.1) and the chloro analog (0.6), but slightly more lipophilic than the nitro analog (-0.2) [1][2][3][4]. Simultaneously, its hydrogen bond acceptor count is 2 (from the methoxy oxygen and the pyridone carbonyl), which is higher than the methyl (1) and chloro (1) analogs but lower than the nitro analog (3) [1][2][3][4]. This specific combination of XLogP3 and H-bond acceptor count suggests a distinct aqueous/organic partitioning behavior.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | 2-Hydroxy-5-methylpyridine: XLogP3-AA = 0.1; 2-Hydroxy-5-chloropyridine: XLogP3-AA = 0.6; 2-Hydroxy-5-nitropyridine: XLogP3-AA = -0.2 |
| Quantified Difference | ΔXLogP3 vs methyl analog = -0.2; vs chloro analog = -0.7; vs nitro analog = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This data supports the selection of 2-hydroxy-5-methoxypyridine when a specific intermediate lipophilicity is required to optimize aqueous solubility or passive membrane permeability in a target compound, as opposed to the more hydrophobic methyl/chloro or the more polar nitro derivatives.
- [1] PubChem. 5-Methoxypyridin-2-ol. Computed Properties. PubChem CID 12279833. https://pubchem.ncbi.nlm.nih.gov/compound/61941-79-5 View Source
- [2] PubChem. 2-Hydroxy-5-methylpyridine. Computed Properties. PubChem CID 70482. https://pubchem.ncbi.nlm.nih.gov/compound/1003-68-5 View Source
- [3] PubChem. 5-Chloro-2-pyridone. Computed Properties. PubChem CID 77889. https://pubchem.ncbi.nlm.nih.gov/compound/4214-79-3 View Source
- [4] PubChem. 5-Nitropyridin-2-ol. Computed Properties. PubChem CID 79453. https://pubchem.ncbi.nlm.nih.gov/compound/5418-51-9 View Source
